molecular formula C15H16N4O2S B5675710 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzenesulfonamide

4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzenesulfonamide

Cat. No. B5675710
M. Wt: 316.4 g/mol
InChI Key: RLWMRQJPJJWGMK-UHFFFAOYSA-N
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Description

4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzenesulfonamide is a chemical compound that has gained popularity in the scientific community due to its potential applications in various fields. This compound is also known as MMB or MMBZS and has a molecular formula of C16H16N4O2S.

Mechanism of Action

The mechanism of action of 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzenesulfonamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzenesulfonamide has been found to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, fungi, and viruses. It has also been found to reduce the accumulation of amyloid beta peptides in the brain, which is associated with Alzheimer's disease. Moreover, this compound has been shown to enhance the activity of certain enzymes involved in cellular metabolism.

Advantages and Limitations for Lab Experiments

4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and has been found to be stable under various conditions. It has also been reported to have low toxicity and high selectivity towards certain enzymes and proteins. However, this compound has certain limitations, including its poor solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the research on 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzenesulfonamide. One possible direction is to investigate its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases. Another direction is to optimize its synthesis method to improve its yield and purity. Moreover, further studies are needed to fully understand the mechanism of action of this compound and its potential for drug development.
In conclusion, 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzenesulfonamide is a promising compound with potential applications in various fields of science. Its synthesis method is efficient and reliable, and it has been found to have anticancer, antifungal, and antiviral properties. Further research is needed to fully understand its mechanism of action and its potential for drug development.

Synthesis Methods

4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzenesulfonamide can be synthesized by the reaction of 2-aminomethyl-1-methylbenzimidazole with 4-nitrobenzenesulfonyl chloride in the presence of a base. The resulting compound is then reduced to obtain the final product. This synthesis method has been reported in various research articles and has been found to be efficient and reliable.

Scientific Research Applications

4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzenesulfonamide has been extensively studied for its potential applications in various fields of science. It has been reported to have anticancer, antifungal, and antiviral properties. It has also been found to be effective in the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's. Moreover, this compound has been used as a fluorescent probe for the detection of zinc ions in biological systems.

properties

IUPAC Name

4-[(1-methylbenzimidazol-2-yl)methylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-19-14-5-3-2-4-13(14)18-15(19)10-17-11-6-8-12(9-7-11)22(16,20)21/h2-9,17H,10H2,1H3,(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWMRQJPJJWGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzenesulfonamide

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